molecular formula C13H19ClFN B1472017 Cyclohexyl(4-fluorophenyl)methanamine hydrochloride CAS No. 1864058-85-4

Cyclohexyl(4-fluorophenyl)methanamine hydrochloride

Cat. No. B1472017
CAS RN: 1864058-85-4
M. Wt: 243.75 g/mol
InChI Key: ARVKJONZVSEPHK-UHFFFAOYSA-N
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Description

“Cyclohexyl(4-fluorophenyl)methanamine hydrochloride” is a synthetic compound . It is also known as CP 55940. The compound belongs to the family of cannabinoids. It has a molecular weight of 243.75 g/mol .


Molecular Structure Analysis

The InChI code for “Cyclohexyl(4-fluorophenyl)methanamine hydrochloride” is 1S/C13H18FN.ClH/c14-12-6-4-11 (5-7-12)13 (10-15)8-2-1-3-9-13;/h4-7H,1-3,8-10,15H2;1H . This indicates that the compound consists of a cyclohexyl group attached to a 4-fluorophenyl group via a methanamine linkage. The compound also contains a chloride ion, which is likely associated with the amine group to form a salt.


Physical And Chemical Properties Analysis

“Cyclohexyl(4-fluorophenyl)methanamine hydrochloride” is a white to yellow solid . . The storage temperature is between 2-8°C and 4°C . The compound is shipped at normal temperature .

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Research on the catalytic oxidation of cyclohexene highlights the significance of controlled oxidation reactions for producing industrially relevant intermediates with various oxidation states and functional groups. The ability to selectively target products is valuable for applications in both academia and industry, indicating the importance of chemical reactions involving cyclohexene derivatives in synthesizing key industrial materials (Hongen Cao et al., 2018).

Oxidation of Cyclohexane to Produce KA Oil

A comprehensive review of cyclohexane oxidation to produce ketone-alcohol (KA) oil—an essential process for manufacturing nylon 6 and nylon 6,6—underscores the role of catalysts and reaction conditions in optimizing production. This highlights the relevance of research on cyclohexane and its reactions for improving industrial manufacturing processes (A. Abutaleb & M. Ali, 2021).

Novel Psychoactive Substances

Studies on novel psychoactive substances such as MT-45, which contains a cyclohexyl group, provide insight into the availability, use, desired and unwanted effects of these compounds. This research contributes to understanding the impact of structurally similar compounds on health and society (Sindhu M. Siddiqi et al., 2015).

Chemosensors Based on Fluorophoric Platforms

The development of chemosensors using DFP (diformylphenol) based compounds for detecting various analytes showcases the application of fluorophoric compounds in chemical sensing technologies. This research may provide a context for the use of fluorinated compounds, similar to Cyclohexyl(4-fluorophenyl)methanamine hydrochloride, in developing sensitive detection methods for environmental and biomedical applications (P. Roy, 2021).

Environmental and Health Impacts of Chemical Compounds

A broader review of environmental pollutants and their impacts on health illustrates the importance of understanding the toxicity and environmental behavior of chemical compounds, including those structurally related to Cyclohexyl(4-fluorophenyl)methanamine hydrochloride. This research is crucial for assessing the safety and ecological effects of chemical usage and disposal (G. Bedoux et al., 2012).

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor/physician if you feel unwell, and IF ON SKIN: Wash with plenty of soap and water.

properties

IUPAC Name

cyclohexyl-(4-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h6-10,13H,1-5,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVKJONZVSEPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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